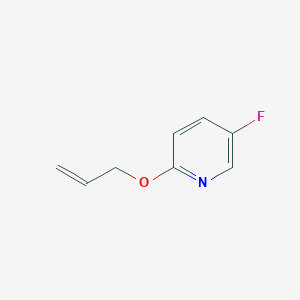

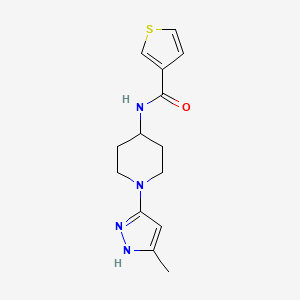

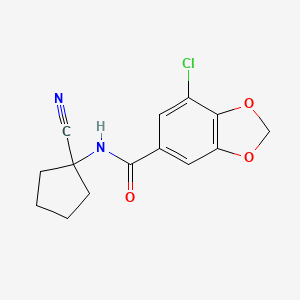

![molecular formula C10H12N2O3 B2378637 N-[1-(3-nitrophenyl)ethyl]acetamide CAS No. 878653-47-5](/img/structure/B2378637.png)

N-[1-(3-nitrophenyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[1-(3-nitrophenyl)ethyl]acetamide” is a compound that has gained significant interest in research circles due to its intriguing properties. It is also known by other names such as Acetanilide, 3’-nitro-; m-Nitroacetanilide; N-Acetyl-m-nitroaniline; 3-Nitro-N-acetylaniline; 3’-Nitroacetanilide; 3-Nitroacetanilide; N-(3-Nitrophenyl)acetic acid amide .

Molecular Structure Analysis

The molecular structure of “N-[1-(3-nitrophenyl)ethyl]acetamide” is based on structures generated from information available in ECHA’s databases . It contains total 27 bond(s); 15 non-H bond(s), 9 multiple bond(s), 3 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 nitro group(s) (aromatic) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Optically Transparent Nonlinear Single Crystals

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the synthesis of optically transparent nonlinear single crystals. These crystals were grown by adopting a slow evaporation solution growth technique at room temperature . This application is significant in the field of optics and materials science.

Investigation of Nonlinear Optical Properties

The compound has been used to reveal the microscopic nonlinear optical properties. The first-order hyperpolarizability (β) was evaluated by using the density functional theory (DFT) quantum chemical calculations at B3LYP . This is particularly useful in the development of optical devices and systems.

Identification of Functional Groups

Fourier transform infrared (FT-IR) spectroscopic studies were performed for identifying different functional groups present in the compound . This application is important in the field of analytical chemistry and materials characterization.

Thermophysical Property Data Analysis

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the generation of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics . This data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

Investigation of Phase Transitions

The compound has been used in the investigation of phase transitions, particularly from crystal to liquid in equilibrium with gas . This is significant in the field of thermodynamics and materials science.

Study of Viscosity

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the study of viscosity, both in gas and liquid states . This is important in fluid dynamics and chemical engineering.

Study of Thermal Conductivity

The compound has been used in the study of thermal conductivity, again both in gas and liquid states . This is significant in the field of heat transfer and materials science.

Enthalpy Calculations

N-[1-(3-nitrophenyl)ethyl]acetamide has been used in the calculation of enthalpy, particularly in the transition from liquid to gas . This is important in energy studies and thermodynamics.

Wirkmechanismus

Target of Action

The primary targets of N-[1-(3-nitrophenyl)ethyl]acetamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of N-[1-(3-nitrophenyl)ethyl]acetamide is also not well-defined. Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism by which N-[1-(3-nitrophenyl)ethyl]acetamide interacts with its targets and induces these changes is a topic of ongoing research.

Biochemical Pathways

The biochemical pathways affected by N-[1-(3-nitrophenyl)ethyl]acetamide are not well-documented. As a derivative of indole, it may potentially influence a variety of biochemical pathways. Indole and its derivatives are known to be involved in a wide range of biological processes

Pharmacokinetics

Its molecular weight is 180.1607 , which is within the range generally favorable for oral bioavailability.

Result of Action

Given its structural similarity to indole derivatives, it may exhibit a broad spectrum of biological activities . .

Eigenschaften

IUPAC Name |

N-[1-(3-nitrophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-7(11-8(2)13)9-4-3-5-10(6-9)12(14)15/h3-7H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXYCGNYYDVLSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(3-nitrophenyl)ethyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

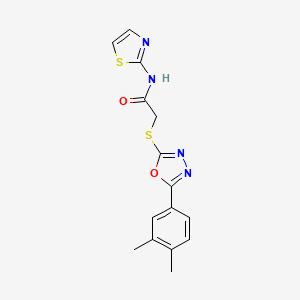

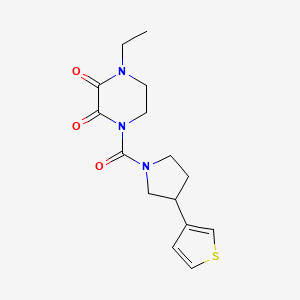

![4-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-6-(4-fluorobenzyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2378557.png)

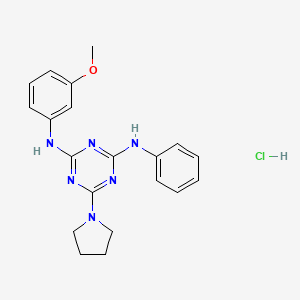

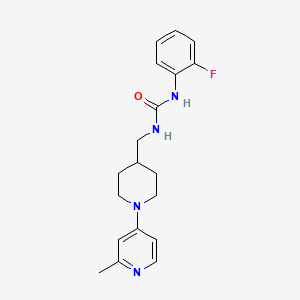

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

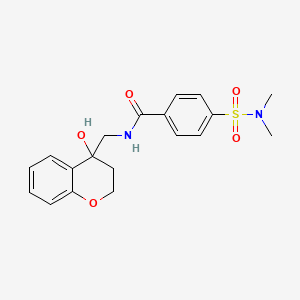

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)

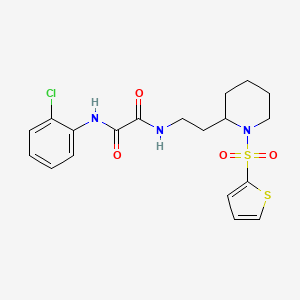

![N-[2-(2-chlorophenyl)-2-hydroxypropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2378576.png)